molecular formula C12H14N2OS2 B1351202 5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one CAS No. 4370-90-5

5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No. B1351202
CAS RN: 4370-90-5
M. Wt: 266.4 g/mol
InChI Key: KALSXWPXUWRLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one” is a thiohydantoin derivative . Thiohydantoins are a class of organic compounds that contain a thioxoimidazolidinone core. They are used in various applications, including as reagents in the production of L-amino acids .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques, including FT-IR, MS, ¹H-NMR, and ¹³C-NMR . Single-crystal X-ray diffraction analysis has also been used to determine its crystal structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 266.4 g/mol . It also has a computed XLogP3-AA value of 2.3, which is a measure of its lipophilicity .

Scientific Research Applications

  • Specific Scientific Field: Chemistry
  • Summary of the Application: This compound has been used in the synthesis of complexes with transition metals such as CoII, NiII, and CuII . These complexes have potential applications in various areas of chemistry, including catalysis and materials science .
  • Methods of Application or Experimental Procedures: The reaction of 5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one (LH) with salts MCl2·xH2O (M = Co, Ni, Cu; x = 2, 6) afforded the [M(L)Cl]n complexes of NiII, CoII, and CuII . The structures of the synthesized compounds were determined by the data of UV—Vis and IR spectroscopy, mass spectrometry, and electrochemical characteristics .
  • Results or Outcomes: The study resulted in the successful synthesis of [M(L)Cl]n complexes of NiII, CoII, and CuII . The electrochemical behavior of the LH ligand and its complexes was studied using the cyclic voltammetry and rotating disk electrode techniques .

Safety And Hazards

The safety data sheet for this compound indicates that it is a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Therefore, it should be handled with care, and exposure should be minimized.

properties

IUPAC Name

5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-17-8-7-10-11(15)14(12(16)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSXWPXUWRLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963104
Record name 5-[2-(Methylsulfanyl)ethyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one

CAS RN

4370-90-5
Record name 5-[2-(Methylthio)ethyl]-3-phenyl-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4370-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoin, 5-(2-methylthioethyl)-3-phenyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-(Methylsulfanyl)ethyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.